

Toxicological Profile of Imazosulfuron on Non-Target Organisms: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Imazosulfuron	
Cat. No.:	B037595	Get Quote

Executive Summary

Imazosulfuron, a sulfonylurea herbicide, is widely utilized for the control of sedges and broadleaf weeds in various agricultural settings. Its mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. While effective in its intended purpose, the potential for off-target effects on a diverse range of non-target organisms necessitates a thorough toxicological evaluation. This technical guide provides a comprehensive overview of the toxicological profile of Imazosulfuron on non-target organisms, including mammals, birds, aquatic life, and terrestrial invertebrates. Quantitative toxicity data is presented in structured tables for comparative analysis, and detailed experimental protocols for key studies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the herbicide's biological interactions and the methodologies used for its assessment.

Mammalian Toxicology

Imazosulfuron generally exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes of exposure. Chronic exposure studies have identified the liver as a primary target organ.

Acute Toxicity

Table 1: Acute Toxicity of Imazosulfuron in Mammals



Species	Endpoint	Value (mg/kg bw)	Reference
Rat	Oral LD50	> 5000	[1]
Rat	Dermal LD50	> 2000	[1]
Rat	Inhalation LC50 (4h)	> 2.12 mg/L	[1]

Chronic Toxicity and Carcinogenicity

Repeated dose studies in rats and dogs have shown effects on the liver. There is no evidence of carcinogenicity in long-term studies with rats and mice.

Table 2: Chronic Toxicity of Imazosulfuron in Mammals

Species	Study Duration	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Target Organs	Reference
Rat	90-day	-	-	Liver	[2]
Dog	1-year	-	-	Liver, Thyroid	[2]
Rat	2-year	55	276	Body weight	[3]
Mouse	18-month	-	-	No evidence of carcinogenicit y	[2]

Reproductive and Developmental Toxicity

Imazosulfuron is not considered a reproductive or developmental toxicant in rats and rabbits at doses that are not maternally toxic.

Table 3: Reproductive and Developmental Toxicity of Imazosulfuron



Species	Study Type	NOAEL (mg/kg bw/day)	Maternal Toxicity NOAEL (mg/kg bw/day)	Reference
Rat	Two-generation reproduction	667 (highest dose tested)	-	[3]
Rat	Developmental	333	-	[3]
Rabbit	Developmental	-	-	[4]

Avian Toxicology

Imazosulfuron is considered practically non-toxic to birds on both an acute and sub-acute basis.

Acute and Sub-acute Toxicity

Table 4: Acute and Sub-acute Avian Toxicity of Imazosulfuron

Species	Endpoint	Value	Reference
Bobwhite Quail	Acute Oral LD50	> 2000 mg/kg bw	[5]
Mallard Duck	Acute Oral LD50	> 2000 mg/kg bw	[6]
Bobwhite Quail	Sub-acute Dietary LC50 (5-day)	> 5000 mg/kg diet	[5]
Mallard Duck	Sub-acute Dietary LC50 (5-day)	> 5000 mg/kg diet	[6]

Chronic Reproductive Toxicity

Chronic reproductive studies with birds have been conducted to assess long-term effects.

Table 5: Chronic Avian Reproductive Toxicity of Imazosulfuron



Species	Endpoint	Value	Reference
Mallard Duck	NOAEC	-	[6]
Bobwhite Quail	NOAEC	-	[6]

Aquatic Toxicology

Imazosulfuron is classified as very toxic to aquatic life, with long-lasting effects. The toxicity varies significantly among different aquatic organisms.

Fish

Table 6: Toxicity of Imazosulfuron to Fish

Species	Endpoint	Value (mg/L)	Reference
Rainbow Trout (Oncorhynchus mykiss)	96-hour LC50	> 100	[7]
Bluegill Sunfish (Lepomis macrochirus)	96-hour LC50	> 100	
Temperate Freshwater	Chronic 21-day NOEC	2.9	[7]

Aquatic Invertebrates

Table 7: Toxicity of **Imazosulfuron** to Aquatic Invertebrates

Species	Endpoint	Value (mg/L)	Reference
Daphnia magna	48-hour EC50	-	[7]
Daphnia magna	21-day NOEC	-	[7]



Aquatic Plants

Imazosulfuron is highly toxic to aquatic plants, which is consistent with its herbicidal mode of action.

Table 8: Toxicity of Imazosulfuron to Aquatic Plants

Species	Endpoint	Value (mg/L)	Reference
Green Algae (Selenastrum capricornutum)	72-hour EC50	-	[8]
Duckweed (Lemna gibba)	7-day EC50	-	[6]

Terrestrial Invertebrate Toxicology Honeybees

Imazosulfuron is considered to have low toxicity to honeybees.

Table 9: Toxicity of Imazosulfuron to Honeybees

Exposure Route	Endpoint	Value (µ g/bee)	Reference
Acute Contact	LD50 (48-hour)	> 100	
Acute Oral	LD50 (48-hour)	> 100	_

Earthworms

Table 10: Toxicity of Imazosulfuron to Earthworms



Species	Endpoint	Value (mg/kg soil)	Reference
Eisenia fetida	14-day LC50	> 1000	[6]
Eisenia fetida	56-day NOEC (Reproduction)	-	[6]

Experimental Protocols

The toxicological studies cited in this guide were predominantly conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Mammalian Toxicity Test Protocols

- Acute Oral Toxicity (OECD 401/420/423): The test substance is administered in a single dose to fasted rodents. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. The LD50 is calculated.
- Acute Dermal Toxicity (OECD 402): A single dose of the test substance is applied to the shaved skin of rodents. The application site is covered with a porous gauze dressing for 24 hours. Observations for mortality and skin reactions are made for 14 days.
- Acute Inhalation Toxicity (OECD 403): Rodents are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours). Animals are observed for 14 days.
- Repeated Dose 90-Day Oral Toxicity (OECD 408): The test substance is administered daily
 to rodents in graduated doses for 90 days. Clinical observations, body weight, food
 consumption, hematology, clinical chemistry, and urinalysis are monitored. At the end of the
 study, a full necropsy and histopathological examination are performed.
- Chronic Toxicity/Carcinogenicity (OECD 452/453): Similar to the 90-day study but extended for a longer duration (18-24 months for mice, 2 years for rats) to assess both chronic toxicity and carcinogenic potential.



- Prenatal Developmental Toxicity (OECD 414): Pregnant female rodents or rabbits are administered the test substance during the period of organogenesis. Dams are observed for clinical signs of toxicity, and fetuses are examined for external, visceral, and skeletal abnormalities.
- Two-Generation Reproduction Toxicity (OECD 416): The test substance is administered to male and female rodents for two generations to assess its effects on all phases of the reproductive cycle.

Avian Toxicity Test Protocols

- Acute Oral Toxicity (OECD 223): A single oral dose of the test substance is administered to birds (e.g., bobwhite quail, mallard duck). Mortality and signs of toxicity are observed for at least 14 days.
- Dietary Toxicity (OECD 205): Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a normal diet. The LC50 is determined.

Aquatic Toxicity Test Protocols

- Fish Acute Toxicity (OECD 203): Fish (e.g., rainbow trout, bluegill sunfish) are exposed to a range of concentrations of the test substance for 96 hours. Mortality is the primary endpoint.
- Fish Early-life Stage Toxicity (OECD 210): Fish embryos and larvae are exposed to the test substance from fertilization through to a specific developmental stage. Endpoints include hatching success, survival, and growth.
- Daphnia sp. Acute Immobilisation (OECD 202):Daphnia magna are exposed to the test substance for 48 hours. The endpoint is immobilization.
- Daphnia magna Reproduction (OECD 211):Daphnia magna are exposed to the test substance over a 21-day period to assess effects on reproduction.
- Alga Growth Inhibition (OECD 201): The growth of a freshwater green alga is measured over
 72 hours of exposure to the test substance.
- Lemna sp. Growth Inhibition (OECD 221): The growth of the aquatic plant Lemna is assessed over a 7-day exposure period.



Terrestrial Invertebrate Toxicity Test Protocols

- Honeybee Acute Contact and Oral Toxicity (OECD 214 & 213): For contact toxicity, the test substance is applied directly to the thorax of honeybees. For oral toxicity, bees are fed a sucrose solution containing the test substance. Mortality is recorded over 48-96 hours.
- Earthworm Acute Toxicity (OECD 207): Earthworms are exposed to the test substance mixed into artificial soil for 14 days. Mortality is the primary endpoint.

Signaling Pathways and Experimental Workflows Mode of Action of Imazosulfuron

Imazosulfuron's herbicidal activity stems from its inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.



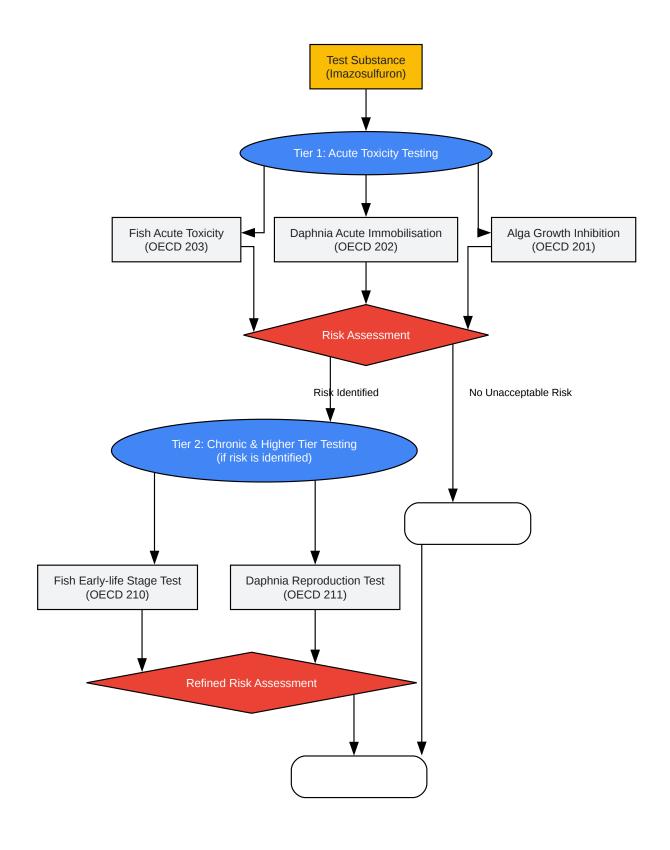
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Caption: Mode of action of Imazosulfuron via inhibition of Acetolactate Synthase (ALS).

Experimental Workflow for Aquatic Ecotoxicity Testing

The assessment of the aquatic toxicity of a chemical like **Imazosulfuron** typically follows a tiered approach, starting with acute tests on a range of organisms representing different trophic levels.





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Caption: Tiered experimental workflow for aquatic ecotoxicity assessment.



Conclusion

This technical guide consolidates the available toxicological data for **Imazosulfuron** on a variety of non-target organisms. The data indicates a low acute toxicity profile for mammals and birds. However, **Imazosulfuron** is very toxic to aquatic organisms, particularly aquatic plants, which is a direct consequence of its herbicidal mode of action. The provided experimental protocols, based on international guidelines, offer a framework for the standardized assessment of pesticide toxicity. The visualization of the mode of action and experimental workflows aims to enhance the understanding of the toxicological evaluation process. A comprehensive understanding of the toxicological profile of **Imazosulfuron** is essential for conducting robust environmental risk assessments and implementing appropriate risk mitigation measures to protect non-target organisms.

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